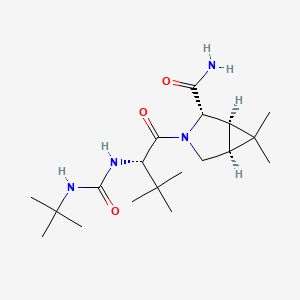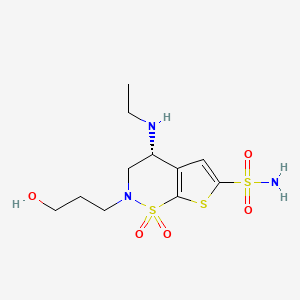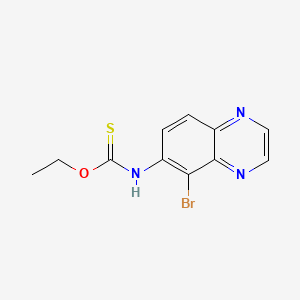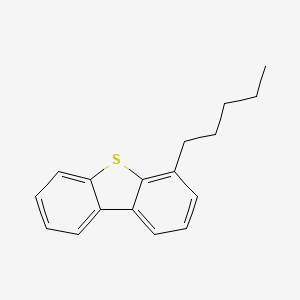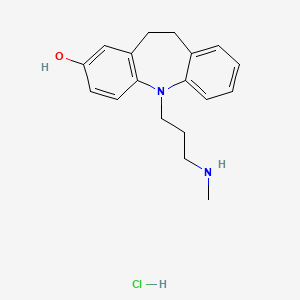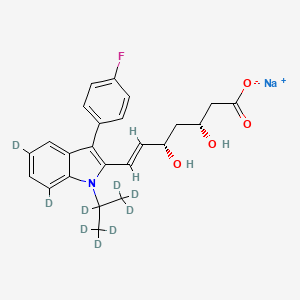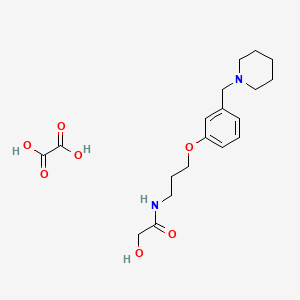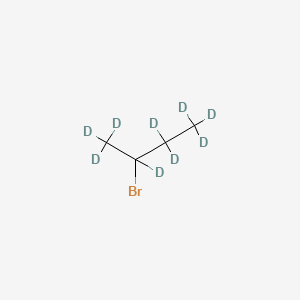
6-Methylheptanal-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-Methylheptanal-d7, also known as Isocaprylic Aldehyde-d7, is a biochemical compound used for proteomics research . It has a molecular formula of C8H9D7O and a molecular weight of 135.26 .
Molecular Structure Analysis
The molecular structure of 6-Methylheptanal-d7 consists of eight carbon atoms, nine hydrogen atoms, and one oxygen atom . The unlabeled version of this compound, 6-Methylheptanal, has a similar structure .Safety and Hazards
6-Methylheptanal-d7 should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves . In case of accidental exposure, follow the first aid measures outlined in the safety data sheet .
Future Directions
properties
CAS RN |
1795020-75-5 |
|---|---|
Product Name |
6-Methylheptanal-d7 |
Molecular Formula |
C8H16O |
Molecular Weight |
135.258 |
IUPAC Name |
6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptanal |
InChI |
InChI=1S/C8H16O/c1-8(2)6-4-3-5-7-9/h7-8H,3-6H2,1-2H3/i1D3,2D3,8D |
InChI Key |
LCEHKIHBHIJPCD-UNAVHCQLSA-N |
SMILES |
CC(C)CCCCC=O |
synonyms |
Isocaprylic Aldehyde-d7; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



